2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol typically involves multiple steps, starting from simpler precursors. One common method involves the methylation of gallic acid derivatives using dimethyl sulfate under alkaline conditions . The reaction is carried out at temperatures around 15-35°C, with the gradual addition of sodium hydroxide solution to maintain the pH between 8-9 .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce demethylated analogs.
Scientific Research Applications
2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex alkaloids and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its pharmacological effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol involves its interaction with specific molecular targets. It is known to inhibit monoamine oxidase-A (MAO-A), an enzyme involved in the breakdown of neurotransmitters like serotonin and dopamine . This inhibition leads to increased levels of these neurotransmitters, which can have therapeutic effects in conditions like depression and anxiety.
Comparison with Similar Compounds
Similar Compounds
2,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-3,9-diol chloride: Similar structure but with different methoxy group positions.
2,3,9,10-tetramethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-4-ol: Contains an additional methoxy group.
Uniqueness
2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol is unique due to its specific arrangement of methoxy groups and its quaternary ammonium ion, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H26NO4+ |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
2,3,9-trimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-10-ol |
InChI |
InChI=1S/C21H25NO4/c1-22-8-7-14-10-19(24-2)20(25-3)11-15(14)17(22)9-13-5-6-18(23)21(26-4)16(13)12-22/h5-6,10-11,17H,7-9,12H2,1-4H3/p+1 |
InChI Key |
XIECYMHDZZEAND-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]12CCC3=CC(=C(C=C3C1CC4=C(C2)C(=C(C=C4)O)OC)OC)OC |
Origin of Product |
United States |
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